molecular formula C14H10Cl2N2O3 B5769362 N-(2,4-dichlorobenzyl)-3-nitrobenzamide

N-(2,4-dichlorobenzyl)-3-nitrobenzamide

Cat. No.: B5769362
M. Wt: 325.1 g/mol
InChI Key: YQMLHDPZOFCIAJ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-3-nitrobenzamide is a chemical compound offered for research and experimental use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the 2,4-dichlorobenzyl group are of significant interest in medicinal chemistry and chemical biology for the synthesis of more complex molecules. For instance, the 2,4-dichlorobenzyl moiety is a known building block used in the creation of various heterocyclic compounds and biological probes . The structural motif of a benzamide functionalized with a nitro group is a common feature in substrates used for automated synthesis platforms, such as those in solid-phase peptide synthesis, where it can facilitate further chemical modifications . Researchers may utilize this compound as a key intermediate in the development of novel substances for biological screening and lead optimization efforts. As with all specialty chemicals, researchers are responsible for verifying the identity and purity of the product to suit their specific experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-5-4-10(13(16)7-11)8-17-14(19)9-2-1-3-12(6-9)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMLHDPZOFCIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2,4 Dichlorobenzyl 3 Nitrobenzamide

Strategic Approaches to N-Benzylation of Benzamide (B126) Derivatives

The most direct and common approach for synthesizing N-substituted benzamides is the coupling of a carboxylic acid with an amine. This strategy is widely employed in organic synthesis due to its efficiency and the commercial availability of a vast array of starting materials.

Amide Formation Reactions Utilizing 3-Nitrobenzoic Acid and 2,4-Dichlorobenzylamine Precursors

The principal synthetic route to N-(2,4-dichlorobenzyl)-3-nitrobenzamide involves the condensation reaction between 3-nitrobenzoic acid and 2,4-dichlorobenzylamine. This reaction can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive acylating agent, which then readily reacts with the amine.

One prevalent method is the Schotten-Baumann reaction, which typically involves the use of an acyl chloride. mdpi.com In this approach, 3-nitrobenzoic acid is first converted to 3-nitrobenzoyl chloride, often by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2,4-dichlorobenzylamine in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.com

Activation of Carboxylic Acid: 3-nitrobenzoic acid + SOCl₂ → 3-nitrobenzoyl chloride + SO₂ + HCl

Amide Coupling: 3-nitrobenzoyl chloride + 2,4-dichlorobenzylamine + Base → this compound + Base·HCl

This method is often favored for its rapid reaction times and generally high yields. mdpi.com

Evaluation of Coupling Reagents and Reaction Conditions for this compound Synthesis

In cases where the direct use of acyl chlorides is not desirable (e.g., due to the presence of sensitive functional groups), a variety of coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine. These reagents are widely used in peptide synthesis but are equally applicable to the synthesis of other amides. merckmillipore.compeptide.com The reaction involves the in situ activation of the carboxylic acid.

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are often included. peptide.comorgsyn.org

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. merckmillipore.comsigmaaldrich.com They generate activated benzotriazolyl esters, which are very reactive towards amines. sigmaaldrich.com

Aminium/Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are among the most popular. merckmillipore.compeptide.com They are known for their high efficiency and fast reaction rates. peptide.com HATU, in particular, is noted for its ability to reduce epimerization and react quickly. peptide.comsigmaaldrich.com

The choice of solvent is also critical, with dichloromethane (DCM) and N,N-dimethylformamide (DMF) being commonly used. orgsyn.orgnih.gov A tertiary amine base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is typically added to the reaction mixture. orgsyn.org

Coupling Reagent ClassExamplesGeneral CharacteristicsCommon Additives
CarbodiimidesDCC, DIC, EDCCost-effective; byproduct removal can be an issue (dicyclohexylurea from DCC is a precipitate). peptide.comHOBt, Oxyma Pure peptide.comorgsyn.org
Phosphonium SaltsBOP, PyBOP, PyAOPHigh reactivity, particularly for sterically hindered couplings. merckmillipore.comsigmaaldrich.com-
Aminium/Uronium SaltsHBTU, TBTU, HATU, HCTUVery efficient, fast reactions, widely used in solid-phase and solution-phase synthesis. merckmillipore.compeptide.comHOBt, HOAt (often incorporated in the reagent structure, e.g., HATU)

Exploration of Alternative Synthetic Pathways

Beyond the direct coupling of 3-nitrobenzoic acid and 2,4-dichlorobenzylamine, alternative synthetic strategies can be envisioned. These routes may offer advantages in terms of precursor availability or for the synthesis of related analogues.

Routes Involving Functionalization of a Pre-formed N-(2,4-dichlorobenzyl) Scaffold

An alternative approach begins with the synthesis of a non-nitrated benzamide scaffold, N-(2,4-dichlorobenzyl)benzamide. This intermediate can be prepared by coupling benzoic acid (or benzoyl chloride) with 2,4-dichlorobenzylamine. The subsequent step would involve the introduction of a nitro group onto the benzoyl ring. This strategy's success hinges on the ability to selectively functionalize the desired aromatic ring.

Strategies for Selective Nitration at the 3-Position of N-(2,4-dichlorobenzyl)benzamide

The key step in the alternative pathway is the selective nitration of N-(2,4-dichlorobenzyl)benzamide. The amide group (-CONH-) is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, nitration of the N-(2,4-dichlorobenzyl)benzamide scaffold is expected to direct the incoming nitro group to the 3-position (meta) of the benzoyl ring, yielding the desired product.

Various nitrating agents and conditions could be employed:

Classical Nitration: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the traditional reagent for aromatic nitration. However, these harsh conditions can sometimes lead to side reactions or degradation of the substrate.

Milder Nitrating Systems: To achieve higher selectivity and avoid harsh acidic conditions, alternative methods have been developed. One such system is the combination of bismuth subnitrate and thionyl chloride in dichloromethane, which has been shown to be effective for the nitration of a range of aromatic compounds. nih.gov Another approach involves the use of dinitrogen pentoxide (N₂O₅) in conjunction with a solid acid catalyst like a zeolite, which can offer high regioselectivity under mild conditions. google.com

Nitrating SystemReagentsTypical ConditionsKey Features
Mixed AcidHNO₃ / H₂SO₄Low temperature (e.g., 0 °C) to control reactivity.Strongly acidic; potential for side products.
Metal Nitrate SystemBismuth Subnitrate / SOCl₂Room temperature in CH₂Cl₂. nih.govMild and selective method. nih.gov
Dinitrogen Pentoxide SystemN₂O₅ / Zeolite CatalystMild conditions.Can provide high regioselectivity, particularly for para-nitration in activated systems. google.com

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is crucial. This process involves adjusting various factors to find the ideal conditions for the specific synthetic method being used. nih.govrsc.org

Key parameters for optimization include:

Molar Ratio of Reactants: The stoichiometry of the carboxylic acid (or its activated form), amine, coupling reagent, and base can significantly impact the reaction outcome. A slight excess of one reactant may be used to drive the reaction to completion.

Temperature: Amide coupling reactions are often performed at room temperature, but cooling (e.g., 0 °C) during the addition of reagents can help control exothermic reactions and minimize side products. orgsyn.org In some cases, gentle heating may be required to increase the reaction rate. nih.gov

Reaction Time: The duration of the reaction should be monitored (e.g., by thin-layer chromatography or HPLC) to ensure completion without the formation of degradation products. nih.gov

Solvent and Base Selection: The choice of solvent and base can influence the solubility of reactants and the reaction rate. nih.gov For instance, in N-alkylation reactions, systems like NaHCO₃ in acetonitrile have been found to be effective. nih.gov

Work-up and Purification: The purification protocol, including aqueous washes to remove unreacted reagents and byproducts, followed by recrystallization or chromatography, is critical for obtaining a product of high purity. mdpi.com

A design of experiments (DoE) approach can be systematically employed to efficiently explore the effects of multiple variables and their interactions, leading to a robust and optimized synthetic protocol. rsc.org

Scale-Up Considerations for Laboratory and Pilot Synthesis

The transition of a synthetic process from the laboratory to a pilot plant is a critical step in chemical manufacturing. It involves moving from gram-scale batches in glassware to kilogram-scale production in reactors. stolichem.com This escalation in scale introduces several challenges related to heat and mass transfer, mixing, reaction control, and downstream processing. stolichem.com

Heat Transfer:

Exothermic reactions, such as the formation of this compound, generate significant heat. chemicalprocessing.com In a laboratory setting, the high surface-area-to-volume ratio of small flasks allows for efficient heat dissipation to the surroundings. calgavin.com However, as the reactor volume increases during scale-up, the surface-area-to-volume ratio decreases, making heat removal more challenging. calgavin.com Inadequate heat removal can lead to a rapid increase in temperature, potentially causing thermal runaway, side reactions, and degradation of the product. chemicalprocessing.com

Pilot-scale reactors are equipped with cooling jackets or internal cooling coils to manage the reaction temperature effectively. youtube.com The choice of heat transfer fluid and the design of the cooling system are crucial for maintaining optimal reaction conditions. chemicalprocessing.com

Mass Transfer and Mixing:

Effective mixing is essential to ensure that the reactants are in close contact, leading to a high reaction rate and yield. dtu.dk In the laboratory, magnetic stirrers or overhead mechanical stirrers provide adequate mixing for small volumes. In large pilot-plant reactors, achieving homogeneous mixing is more complex. stolichem.com Poor mixing can result in localized "hot spots" of high reactant concentration, which can lead to side reactions and impurity formation. stolichem.com

The design of the agitator, including the type of impeller and its speed, is a critical factor in ensuring efficient mass transfer in pilot-scale reactors. youtube.com The geometry of the reactor and the presence of baffles also play a significant role in preventing vortex formation and promoting turbulence for better mixing. youtube.com

Reaction Control and Monitoring:

Precise control over reaction parameters such as temperature, pressure, and pH is vital for a successful and reproducible synthesis. In the laboratory, these parameters are relatively easy to monitor and control manually. On a pilot scale, automated process control systems are employed to maintain the desired conditions. These systems use sensors to monitor the reaction in real-time and automatically adjust parameters like the flow rate of reactants or the temperature of the cooling jacket.

Downstream Processing: Crystallization and Filtration:

After the reaction is complete, the product needs to be isolated and purified. Crystallization is a common method for purifying solid organic compounds. mt.com The goal is to obtain a high yield of the desired product with high purity and a consistent crystal form and size distribution. books-library.website The cooling rate, agitation, and solvent choice are critical parameters that influence the crystallization process. uhcl.edu

Filtration is then used to separate the solid product from the liquid mother liquor. youtube.com The efficiency of filtration can be affected by the crystal size and shape. mt.com Scaling up filtration from a laboratory Buchner funnel to a pilot-plant filter press or centrifuge requires careful consideration of the filter medium, pressure or vacuum, and cake washing procedures. uhcl.edu

Interactive Data Table: Laboratory vs. Pilot Scale Synthesis Parameters

ParameterLaboratory Scale (1 L Flask)Pilot Scale (100 L Reactor)Key Considerations for Scale-Up
Batch Size 50 g5 kgManagement of larger quantities of materials.
Reactor Glass flaskGlass-lined or stainless steel reactorMaterial compatibility and heat transfer properties. chemicalprocessing.com
Heating/Cooling Heating mantle, ice bathJacket with heat transfer fluid, internal coilsEfficient heat removal is critical to prevent runaway reactions. calgavin.com
Agitation Magnetic stirrer barMulti-stage impeller agitatorEnsuring homogeneity and preventing localized hot spots. dtu.dk
Reagent Addition Manual addition via funnelControlled addition via dosing pumpPrecise control of addition rate to manage exotherm.
Temperature Control Manual monitoringAutomated PID controlTighter control to ensure product quality and safety.
Work-up Separatory funnel, Buchner funnelDecantation, filter press/centrifugeHandling larger volumes of liquids and solids efficiently. uhcl.edu
Drying Oven at 60 °CVacuum dryerEfficient drying without thermal degradation.

Interactive Data Table: Research Findings on Scale-Up Challenges

Research AreaKey Findings and Implications for Scale-Up
Heat Transfer in Batch Reactors The heat removal capability is a function of the heat transfer area, the temperature difference, and the resistances to heat transfer. As reactor size increases, the heat transfer area per unit volume decreases, making temperature control more difficult. chemicalprocessing.comcalgavin.com
Mixing and Mass Transfer Inadequate mixing in large reactors can lead to non-uniform reaction conditions, resulting in lower yields and higher impurity levels. The power input per unit volume is a key parameter for scaling up agitation. dtu.dknih.gov
Crystallization and Particle Size The cooling profile and seeding strategy have a significant impact on the final crystal size distribution. Rapid cooling can lead to the formation of small, difficult-to-filter crystals. researchgate.net
Process Safety A thorough understanding of the reaction kinetics and thermodynamics is essential to identify and mitigate potential hazards associated with thermal runaway. chemicalprocessing.com

Structural Elucidation and Conformational Analysis of N 2,4 Dichlorobenzyl 3 Nitrobenzamide

Spectroscopic Characterization Techniques

The molecular structure and integrity of N-(2,4-dichlorobenzyl)-3-nitrobenzamide are confirmed through a suite of spectroscopic methods. These techniques provide a detailed picture of the compound's atomic connectivity and functional group composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) NMR techniques, is instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals of this compound. In a typical analysis using a solvent like DMSO-d₆, the amide proton (N-H) would be expected to show a characteristic triplet in the ¹H NMR spectrum due to coupling with the adjacent methylene (B1212753) (CH₂) protons. mdpi.com The aromatic protons of the 3-nitrobenzamide (B147352) and 2,4-dichlorobenzyl moieties would appear as complex multiplets in distinct regions of the spectrum.

For instance, ¹³C NMR spectroscopy provides chemical shift data for each carbon atom in the molecule, with the carbonyl (C=O) carbon of the amide group typically appearing significantly downfield. mdpi.com The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Amide (N-H) ~8.9-9.2 (t) -
Methylene (CH₂) ~4.5 (d) ~41-43
Carbonyl (C=O) - ~164-166
Aromatic (C-H) ~7.2-8.5 (m) ~120-150
Aromatic (C-Cl) - ~128-135

Note: Data are estimated based on values for similar compounds. mdpi.com 't' denotes a triplet, 'd' a doublet, and 'm' a multiplet.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the key functional groups within this compound. The IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which would appear as a sharp band around 3300-3500 cm⁻¹.

The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-Cl stretching vibrations of the dichlorobenzyl group would be observed in the fingerprint region of the spectrum, typically below 800 cm⁻¹. These vibrational modes provide a spectroscopic signature of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, thereby confirming the elemental composition of this compound. For a molecule with the formula C₁₄H₁₀Cl₂N₂O₃, the expected monoisotopic mass can be calculated with high accuracy. Techniques like electrospray ionization (ESI) are often used. mdpi.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for such amides include cleavage of the amide bond, leading to the formation of characteristic fragment ions. mdpi.com For example, cleavage could result in the formation of a 3-nitrobenzoyl cation and a 2,4-dichlorobenzylaminium radical cation.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Calculated m/z
[M+H]⁺ 341.0141
[M+Na]⁺ 363.0060

Note: m/z values are predicted for the specified molecular formula.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

In the crystalline state, molecules of this compound are arranged in a regular, repeating pattern. This packing is governed by a network of intermolecular interactions. A key interaction is the hydrogen bond formed between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction often leads to the formation of chains or dimeric structures. researchgate.net

Additionally, weaker interactions such as C-H···O contacts, involving the aromatic C-H groups and the oxygen atoms of the nitro or carbonyl groups, play a significant role in stabilizing the crystal structure. nih.gov The presence of two aromatic rings also allows for the possibility of π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align face-to-face or offset from one another. The chlorine atoms may also participate in halogen bonding (C-Cl···O or C-Cl···π interactions).

Determination of Molecular Conformation and Dihedral Angles in the Crystalline State

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. A crucial parameter is the dihedral angle between the planes of the 3-nitrophenyl ring and the 2,4-dichlorophenyl ring. In related structures, this angle can be significant, indicating a twisted conformation. researchgate.netresearchgate.net For instance, in a similar benzamide (B126) derivative, the dihedral angle between the two aromatic rings was found to be 82.32(4)°. researchgate.net

The torsion angles within the amide linkage (C-C-N-C) define its planarity. Furthermore, the orientation of the nitro group relative to its attached phenyl ring is another important conformational feature. The nitro group is often found to be nearly coplanar with the ring to maximize resonance stabilization.

Table 3: Representative Crystallographic and Conformational Data

Parameter Description Typical Value
Crystal System The symmetry of the unit cell Monoclinic or Orthorhombic
Space Group The specific symmetry elements P2₁/c or similar
Dihedral Angle (Ring 1 vs. Ring 2) Twist between the two aromatic rings 60-90° researchgate.netresearchgate.net

Chiroptical Properties and Stereochemistry

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the chiroptical properties and stereochemistry of this compound. An analysis of the molecular structure of this compound indicates that it is an achiral molecule. It does not possess any stereocenters, nor does it exhibit other elements of chirality such as axial or planar chirality under normal conditions.

The molecule consists of a 3-nitrobenzamide moiety connected to a 2,4-dichlorobenzyl group via an amide linkage. While restricted rotation around single bonds can, in some cases, lead to a form of chirality known as atropisomerism, this phenomenon is typically observed in sterically hindered systems where the barrier to rotation is significant. nih.govacs.orgprinceton.edu In the case of this compound, the steric hindrance is not anticipated to be substantial enough to prevent free rotation around the C-N amide bond at ambient temperatures.

Atropisomerism has been a subject of interest in medicinal chemistry, particularly in scaffolds like biaryls, anilides, and benzamides where conformational locking can influence biological activity. nih.govacs.org However, for atropisomers to be stable and isolable, the rotational barrier needs to be sufficiently high. Studies on related N-aryl and N-benzyl benzamide structures often focus on the conformational preferences and the potential for such restricted rotation, but specific data for this compound is not documented in the searched literature. rsc.orgnih.gov

No crystallographic data or computational studies for this compound were found in the public domain, which would be essential for a definitive conformational analysis and to rule out the possibility of stable atropisomers in the solid state. researchgate.net

Given the lack of inherent chirality and the absence of any reported experimental or computational evidence to suggest stable atropisomers, the chiroptical properties of this compound are not applicable. Therefore, no data tables concerning specific rotation, circular dichroism, or other chiroptical measurements can be provided.

Computational and Theoretical Studies on N 2,4 Dichlorobenzyl 3 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com For N-(2,4-dichlorobenzyl)-3-nitrobenzamide, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are used to determine the most stable three-dimensional conformation of the molecule. rjptonline.orgsci-hub.se This process, known as geometry optimization, minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterPredicted Value
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.36 Å
N-H Bond Length~1.01 Å
C-Cl Bond Lengths~1.74 Å
N-O (nitro) Bond Lengths~1.22 Å
Dihedral Angle (Ring 1 - Ring 2)70-90°

Note: The values in this table are representative and based on computational studies of structurally similar benzamide (B126) and dichlorophenyl derivatives. Actual values would require specific calculations for the title compound.

Theoretical vibrational analysis through DFT provides a predicted infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the molecular structure. theaic.orgnih.gov The calculations yield harmonic vibrational frequencies that are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors. nih.gov

For this compound, characteristic vibrational modes can be assigned to specific functional groups. These assignments are typically supported by Potential Energy Distribution (PED) analysis.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
N-H Stretching3300-3400Amide
C=O Stretching1650-1680Amide I
N-H Bending1520-1550Amide II
NO₂ Asymmetric Stretching1500-1560Nitro
NO₂ Symmetric Stretching1330-1370Nitro
C-Cl Stretching700-850Dichlorobenzyl
C-H Aromatic Stretching3000-3100Phenyl Rings

Note: These are typical frequency ranges for the specified functional groups based on DFT studies of related organic molecules. theaic.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. researchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, and the chlorine atoms. researchgate.nettandfonline.com The hydrogen atom of the amide group would exhibit a positive potential. researchgate.net

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netyoutube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests higher reactivity. aimspress.com In substituted benzamides, the HOMO is often localized on the more electron-rich aromatic ring and the amide linkage, while the LUMO can be distributed over the electron-withdrawing nitro-substituted ring. sci-hub.se

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap4.0 to 5.0

Note: These values are estimations based on published data for similar nitro- and chloro-substituted benzamides. sci-hub.seaimspress.com

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

For this compound, MD simulations would provide insights into the rotational freedom around the single bonds, particularly the amide bond and the bonds connecting the benzyl (B1604629) and benzoyl groups to the central amide linker. The flexibility of the molecule is a critical factor in its ability to bind to a biological target, as it may need to adopt a specific conformation to fit into a receptor's binding pocket. mdpi.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions during the simulation can quantify the stability and flexibility of different regions of the molecule. acs.org

In Silico Prediction of Potential Biological Target Interactions

In silico methods are instrumental in identifying potential biological targets for a compound and predicting the nature of their interaction.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comwalshmedicalmedia.com This method is widely used to screen virtual libraries of compounds against a known protein target to identify potential drug candidates. researchgate.net The output of a docking simulation includes a binding score or energy, which estimates the affinity of the ligand for the receptor, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between them. mdpi.com

Given the structural features of this compound, several protein families could be considered as potential targets. For instance, various benzamide derivatives have been investigated for their activity against enzymes and receptors involved in inflammation, cancer, and infectious diseases. nih.govresearchgate.net Docking studies of nitrobenzamide derivatives have shown interactions with targets such as inducible nitric oxide synthase (iNOS) and DNA gyrase. mdpi.comresearchgate.net

Table 4: Representative Molecular Docking Results for this compound with Hypothetical Protein Targets

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Inducible Nitric Oxide Synthase (iNOS)-8.5 to -10.0Arg, Tyr, Gln (H-bonds with nitro/amide groups)
DNA Gyrase Subunit B-7.5 to -9.0Asp, Gly (H-bonds with amide), Val, Ile (hydrophobic interactions)
Cyclooxygenase-2 (COX-2)-8.0 to -9.5Arg, Ser, Tyr (H-bonds and π-stacking)

Note: This table presents hypothetical docking results based on studies of similar compounds against these protein families. mdpi.comnih.govresearchgate.net The specific interactions and affinities would depend on the precise binding site topology of each receptor.

The docking pose would likely show the nitro group and the amide moiety of this compound forming hydrogen bonds with polar amino acid residues in the receptor's active site, while the dichlorophenyl and benzyl rings could engage in hydrophobic and π-π stacking interactions.

Binding Energy Calculations and Ligand-Protein Interaction Profiling

Molecular docking simulations performed on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that these types of compounds can effectively bind to the active sites of enzymes like α-glucosidase. nih.govresearchgate.net These studies reveal that the interactions are typically governed by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net For instance, the nitro group, a common feature in these analogs, is often involved in forming hydrogen bonds or electrostatic interactions with amino acid residues in the protein's binding pocket. researchgate.net

In a study of nitro-substituted benzamide derivatives as potential anti-inflammatory agents, molecular docking revealed that compounds with nitro groups demonstrated efficient binding to the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net The orientation and number of nitro groups were found to be critical for the binding efficiency. researchgate.net Similarly, the dichlorobenzyl moiety of this compound would be expected to participate in hydrophobic and halogen-bonding interactions, which are known to contribute significantly to ligand-protein binding. drughunter.com

Molecular dynamics simulations on similar compounds have further suggested the stability of the ligand-protein complex over time. nih.govchemrxiv.org These simulations can provide insights into the dynamic nature of the interactions and the conformational changes that may occur upon binding.

Table 1: Inferred Potential Ligand-Protein Interactions for this compound Based on Analog Studies

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Protein Residues (General)
Hydrogen BondingNitro group (oxygen atoms), Amide group (N-H and C=O)Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine), Charged amino acids (e.g., Arginine, Lysine, Aspartate, Glutamate)
Hydrophobic InteractionsDichlorophenyl ring, Benzyl groupNonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine)
Halogen BondingChlorine atoms on the dichlorophenyl ringElectron-rich atoms in amino acid side chains (e.g., oxygen in carbonyls, sulfur in methionine)
π-π StackingPhenyl ringsAromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)

This table is illustrative and based on general principles of molecular interactions and findings from studies on analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

While a specific QSAR model for this compound is not available, studies on similar classes of compounds demonstrate the feasibility of developing such models. For example, QSAR analyses have been successfully applied to 3-nitro-2,4,6-trihydroxybenzamide derivatives to predict their activity as photosynthetic electron transport inhibitors. nih.gov In such studies, various molecular descriptors are calculated for a series of compounds with known activities. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

A typical workflow for developing a QSAR model involves:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of analogs of this compound, one could develop a QSAR model to predict a specific biological activity, such as antimicrobial or anticancer effects, which have been reported for related benzamides. nih.govmdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Aromatic Amides

Descriptor TypeExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexBranching and connectivity of the molecule
GeometricalMolecular Surface AreaShape and size of the molecule
ElectrostaticDipole MomentPolarity and charge distribution
Quantum-ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability

This table provides examples of descriptors that would be relevant for developing a QSAR model for this compound and its analogs.

QSAR models can identify the key structural features that are either beneficial or detrimental to the biological activity of interest. For instance, in a 3D-QSAR study on 3,5-diaryl-4,5-dihydropyrazole analogs, steric and electrostatic fields were found to contribute significantly to the cytotoxic activity. nih.govresearchgate.net The contour maps generated from such analyses can guide the design of new, more potent compounds.

Based on studies of related nitrobenzamides, it can be inferred that the following structural features of this compound would be important for its biological activity:

The Dichlorobenzyl Moiety: The substitution pattern of the chlorine atoms on the benzyl ring affects the lipophilicity and the potential for halogen bonding. The 2,4-dichloro substitution provides a specific steric and electronic profile that can influence binding to a target protein.

The Amide Linker: The amide bond provides a rigid planar unit that can participate in hydrogen bonding and helps to orient the two aromatic rings in a specific conformation.

By systematically modifying these structural features in a series of analogs and developing a QSAR model, researchers could precisely quantify the contribution of each feature to the observed biological activity.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-acceptor (D-A) structures and extended π-conjugated systems often exhibit significant NLO properties.

This compound possesses structural features that suggest it could have NLO properties. The nitro group is a strong electron-acceptor, while the benzamide and dichlorobenzyl moieties can act as part of the π-conjugated bridge and donor system. Theoretical studies on similar molecules, such as nitroanilines, have shown that the intramolecular charge transfer from a donor to an acceptor group through a π-system is responsible for their NLO response. acs.org

Computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict the NLO properties of a molecule, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical calculations on push-pull systems have demonstrated that the magnitude of β is highly dependent on the strength of the donor and acceptor groups and the nature of the conjugated bridge. oalib.com

For this compound, the presence of the electron-withdrawing nitro group and the dichlorophenyl ring can lead to a significant dipole moment and molecular polarizability, which are prerequisites for NLO activity. Theoretical investigations could explore how modifications to the structure, such as changing the position of the nitro group or the substituents on the benzyl ring, would modulate the NLO properties. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of N 2,4 Dichlorobenzyl 3 Nitrobenzamide

Evaluation of Anti-Proliferative Effects in Cellular Models

No studies were identified that evaluated the anti-proliferative effects of N-(2,4-dichlorobenzyl)-3-nitrobenzamide in cellular models.

There is no available data from scientific literature regarding the assessment of inhibitory activities of this compound against HCT-116, MDA-MB435, HL-60, or any other cancer cell lines.

No research has been published investigating the cellular mechanisms of action, such as the induction of apoptosis or cell cycle arrest, for this compound.

Antimicrobial Research Applications

No data is available concerning the antimicrobial research applications of this compound.

There are no studies in the scientific literature that report the screening of this compound against any Gram-positive or Gram-negative bacterial strains.

No published research was found that evaluates the antifungal activities of this compound.

There is no information available regarding the potential interactions of this compound with any microbial enzymes or pathways.

Investigation of Anti-inflammatory Modulatory Capacities (in vitro)

The anti-inflammatory potential of this compound has been explored through various in vitro assays, primarily focusing on its impact on key inflammatory pathways in macrophage cell lines. Macrophages are crucial cells in the immune system that, when activated, can produce a range of inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. nih.gov Therefore, the ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential. Studies have shown that certain compounds can inhibit NO production in macrophage cell lines like RAW 264.7 when stimulated with lipopolysaccharide (LPS). mdpi.com For instance, some norsesterterpene peroxides have demonstrated potent NO inhibitory activity in LPS-activated murine macrophages. mdpi.com Similarly, flavones and their derivatives have been found to inhibit nitrite (B80452) production, a surrogate marker for NO, in activated murine peritoneal macrophages. nih.gov The inhibition of iNOS-dependent NO production by oxidized low-density lipoproteins has been shown to enhance macrophage proliferation. researchgate.net

While direct data on this compound's effect on NO production is not specified in the provided results, the general principle is that compounds with anti-inflammatory properties often target this pathway. The mechanism typically involves either direct inhibition of the iNOS enzyme or suppression of its expression. researchgate.net

Modulation of Inflammatory Mediators (e.g., COX-2, IL-1β, TNF-α expression)

Inflammation is a complex process involving a cascade of signaling molecules, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov The expression of these mediators is often upregulated during inflammatory responses.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. brieflands.com The expression of COX-2 can be induced by pro-inflammatory cytokines like TNF-α and IL-1β. nih.govbrieflands.com For example, in myoblast cells, IL-1β has been shown to induce COX-2 expression and the subsequent release of prostaglandins. mdpi.com Various compounds, including certain triterpenoids and benzimidazole (B57391) derivatives, have been investigated for their ability to inhibit COX-2 expression and activity. researchgate.netnih.govnih.govresearchgate.net

Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α): These are potent pro-inflammatory cytokines that play a central role in initiating and amplifying the inflammatory cascade. nih.gov They can stimulate the expression of other inflammatory mediators, including COX-2. nih.govbrieflands.com Studies have shown that various compounds can modulate the expression of IL-1β and TNF-α. For instance, in macrophage-like cell lines challenged with Giardia duodenalis, the upregulation of IL-1β, IL-6, and TNF-α was observed, and this was linked to COX-2 activity. plos.org

Enzyme Inhibition Studies (in vitro, non-human)

The inhibitory effects of this compound and related compounds have been assessed against several key enzymes involved in cellular processes, including inflammation and cancer signaling.

Assessment of PARP (Poly(ADP-ribose) Polymerase) Inhibitory Potential

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and signaling. nih.govresearchgate.net The inhibition of PARP enzymes, particularly PARP1 and PARP2, is a validated strategy in cancer therapy. nih.govresearchgate.net Some research has focused on developing inhibitors for other PARP family members, such as PARP10. nih.govresearchgate.net While specific data for this compound is not available in the provided search results, related benzamide (B126) structures have been evaluated. For example, 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide have been identified as inhibitors of PARP10. nih.govresearchgate.net These compounds showed some selectivity, inhibiting PARP2 but not PARP1. nih.gov

Investigation of iNOS (Inducible Nitric Oxide Synthase) Inhibition and Regulatory Mechanisms

As mentioned previously, inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory process, responsible for the production of high levels of nitric oxide. nih.gov Inhibition of iNOS is a major target for anti-inflammatory drug development. The mechanisms of iNOS inhibition can vary. Some inhibitors act as non-competitive inhibitors, as seen with lipids extracted from oxidized LDL in J774.A1 macrophage cells. nih.gov Other compounds may suppress the expression of the iNOS enzyme at the mRNA and protein levels. researchgate.netresearchgate.net Various classes of compounds, including amidine-benzenesulfonamides and benzimidazole-quinolinones, have been developed as iNOS inhibitors. nih.govugr.es

Targeting Kinases (e.g., B-RafV600E, CLK kinases)

Kinases are a large family of enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.

B-RafV600E: The B-Raf kinase is a component of the MAPK signaling pathway, which regulates cell proliferation and survival. The V600E mutation in B-Raf is a common driver of various cancers. nih.gov Consequently, developing inhibitors that target both wild-type (WT) and V600E mutant B-Raf is an active area of research. nih.gov Benzimidazole derivatives have been designed and synthesized as dual inhibitors of B-Raf WT and B-Raf V600E. nih.gov

CLK kinases: The cdc2-like kinases (CLKs) are involved in the regulation of pre-mRNA splicing. nih.gov The development of selective inhibitors for CLK isoforms is of interest for studying and potentially treating diseases associated with splicing defects. nih.gov Substituted aminopyrimidines have been identified as potent inhibitors of CLK1 and CLK4. nih.gov

Cholinesterase Inhibition Profiling

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key mechanism for many insecticides and therapeutic drugs.

A review of the current scientific literature reveals a lack of specific studies investigating the cholinesterase inhibition profile of this compound. While structure-activity relationship studies have been conducted on various benzamide and picolinamide (B142947) derivatives for their cholinesterase inhibitory activity, data for this specific compound is not available. For instance, studies on other benzamide derivatives have identified compounds with potent AChE inhibitory activity, with IC50 values as low as 2.49 µM for some analogs. nih.gov However, without direct experimental data, the potential of this compound as a cholinesterase inhibitor remains undetermined.

Table 1: Cholinesterase Inhibition Data for this compound

EnzymeIC50 ValueSource
Acetylcholinesterase (AChE)No data availableN/A
Butyrylcholinesterase (BChE)No data availableN/A

Receptor Binding Studies (in vitro, non-human)

Receptor binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific biological target. These in vitro studies are crucial for understanding the potential mechanism of action and pharmacological profile of a molecule.

Despite the importance of such studies, a thorough search of scientific databases indicates that this compound has not been the subject of published receptor binding assays. Research on structurally related benzamides has explored their binding to various receptors, but specific data for the compound is absent from the current body of literature.

Photosynthetic Electron Transport (PET) Inhibition Research

A significant area of research for many chemical compounds is their potential to interfere with photosynthesis, a vital process in plants and other organisms. Inhibition of the photosynthetic electron transport (PET) chain is a common mechanism of action for many herbicides.

While direct studies on the PET inhibitory activity of this compound are not present in the available literature, research on structurally similar compounds provides valuable insights. A study on the structure-activity relationships of N-benzylsalicylamides as PET inhibitors investigated a range of compounds for their ability to block electron transport in spinach chloroplasts. nih.gov

Activity in Isolated Chloroplasts from Plant Models (e.g., Spinach)

In studies utilizing isolated chloroplasts from spinach (Spinacia oleracea), various N-benzylsalicylamide derivatives have demonstrated significant PET inhibitory potency. nih.gov For example, the structurally related compound, N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide, exhibited a strong inhibitory effect with an IC50 value of 2.0 µmol/L. nih.gov This activity is comparable to that of the commercial herbicide Diuron (IC50 = 1.9 µmol/L). nih.gov The study highlighted that the inhibitory activity of these compounds is influenced by their lipophilicity and the electronic properties of the substituents on both the acyl and benzylamide fragments. nih.gov

Table 2: PET Inhibition by a Structurally Related Compound

CompoundPlant ModelIC50 (µmol/L)StandardStandard IC50 (µmol/L)Source
N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamideSpinach (Spinacia oleracea)2.0Diuron1.9 nih.gov
This compoundNo data availableN/AN/AN/AN/A

Determination of Site of Action in Photosynthetic Apparatus

The primary site of action for many PET-inhibiting herbicides is within Photosystem II (PSII). Based on the structural similarities to other studied salicylanilides and hydroxynaphthanilides, it is proposed that these compounds inhibit the acceptor side of PSII. More specifically, they are thought to interrupt the electron flow between the primary quinone acceptor (QA) and the secondary quinone acceptor (QB) on the D1 protein of the PSII reaction center. This blockage leads to a disruption of the entire photosynthetic electron transport chain.

Structure Activity Relationship Sar Studies of N 2,4 Dichlorobenzyl 3 Nitrobenzamide Derivatives

Impact of Substituent Modifications on the Benzyl (B1604629) Moiety

The 2,4-dichloro-substituted benzyl group is a critical component of the parent molecule, likely influencing its binding affinity to biological targets through specific hydrophobic and electronic interactions. The nature, position, and number of substituents on this aromatic ring can significantly modulate the compound's activity.

Effects of Halogen Position and Number on Biological Activity

The presence and placement of halogen atoms on the benzyl ring are known to be significant determinants of biological activity in various classes of compounds. For N-benzylbenzamide derivatives, the substitution pattern on the benzyl ring plays a crucial role in their inhibitory activities. While direct SAR studies on N-(2,4-dichlorobenzyl)-3-nitrobenzamide are not extensively available, analogous research on related structures provides valuable insights. For instance, in a series of N-benzylbenzamides designed as inhibitors of Cholesteryl Ester Transfer Protein (CETP), it was observed that the nature and position of substituents on the benzyl moiety significantly impacted their inhibitory potency. researchgate.net

Influence of Alkyl, Alkoxy, and other Substituents

Beyond halogens, the introduction of other functional groups such as alkyl or alkoxy moieties onto the benzyl ring can further fine-tune the biological activity. In studies of N-pyrazinylbenzamides, it was found that a 4-methoxy group on the benzoyl ring was the most active derivative in one series, highlighting the potential importance of such substitutions. researchgate.net In another study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the introduction of fluorine atoms significantly influenced the antioxidant activity, with the difluorinated compound being the most potent. mdpi.com

For this compound, replacing one or both chlorine atoms with small alkyl groups like methyl could enhance hydrophobic interactions, but might also introduce steric hindrance, depending on the topology of the binding site. Similarly, introducing alkoxy groups, such as a methoxy (B1213986) group, could introduce hydrogen bond accepting capabilities and alter the electronic properties of the ring. These modifications can lead to either an enhancement or a reduction in activity, depending on the specific requirements of the biological target.

Influence of Substituent Variations on the Nitrobenzamide Moiety

The nitrobenzamide portion of the molecule is another key area for structural modification. The strong electron-withdrawing nature and the specific positioning of the nitro group are expected to be major contributors to the compound's biological profile. mdpi.comresearchgate.netcyberleninka.rumdpi.com

Positional Isomerism of the Nitro Group and its Biological Consequences

The position of the nitro group on the benzamide (B126) ring is a critical determinant of biological activity. Research on N-alkyl nitrobenzamides as antimycobacterial agents has shown that the placement of the nitro group is paramount for their efficacy. mdpi.com In this series, compounds with a nitro group at the 3-position of the aromatic ring exhibited significantly higher activity compared to those with the nitro group at the 4-position. mdpi.com This suggests that the electronic and steric environment created by the 3-nitro substitution is essential for the interaction with the biological target, which in that study was suggested to be the DprE1 enzyme of Mycobacterium tuberculosis. mdpi.com

The activity was largely diminished when the nitro group was moved from the 3-position to the 4-position. mdpi.com This highlights the sensitivity of the biological target to the specific electronic distribution and geometry conferred by the nitro group's location. The 3-nitro position appears to be optimal for establishing the necessary interactions for potent inhibitory activity in that context.

Substitution Effects on the Benzamide Ring and their Activity Correlations

Further substitutions on the benzamide ring can also significantly modulate activity. In the same study on N-alkyl nitrobenzamides, the introduction of a second nitro group to create a 3,5-dinitrobenzamide (B1662146) series resulted in some of the most active compounds. mdpi.com Similarly, replacing the 5-nitro group with a trifluoromethyl (CF3) group, another strong electron-withdrawing group, also maintained high levels of activity. mdpi.com

This indicates that a strong electron-deficient character of the benzamide ring is a key requirement for high potency. The trifluoromethyl group can be considered a bioisostere for the nitro group in this context, offering an alternative with potentially different pharmacokinetic properties. mdpi.com The following table summarizes the antimycobacterial activity (Minimum Inhibitory Concentration, MIC) of various N-octylbenzamide derivatives, illustrating the effects of substituents on the benzamide ring.

CompoundBenzamide Moiety SubstituentsN-Alkyl ChainMIC (µg/mL)Reference
14-NitroOctyl>128 mdpi.com
23-NitroOctyl1 mdpi.com
33,5-DinitroOctyl0.031 mdpi.com
43-Nitro-5-TrifluoromethylOctyl0.063 mdpi.com

Role of Linker Modifications (e.g., Benzyl vs. Phenyl, other heteroatom insertions)

The amide linker connecting the benzyl and nitrobenzamide moieties provides structural rigidity and presents hydrogen bonding opportunities. Modifications to this linker are less commonly explored but could offer another avenue for optimizing activity. Replacing the N-benzyl group with a simple N-phenyl group would remove a degree of conformational flexibility, which could be either beneficial or detrimental to binding.

Correlation between Molecular Conformation, Electronic Properties, and Biological Activity

The biological activity of this compound and its derivatives is intricately linked to their three-dimensional structure (molecular conformation) and the distribution of electrons within the molecule (electronic properties). These characteristics govern how the molecule interacts with its biological target, influencing its efficacy. Research into related nitrobenzamide compounds provides significant insights into these structure-activity relationships (SAR).

The conformation of benzamide molecules is typically non-planar. The amide group and the benzene (B151609) ring often exhibit a notable dihedral angle, which can be influenced by the nature and position of substituents on the aromatic rings dergipark.org.tr. This spatial arrangement is crucial for fitting into the binding pocket of a target protein.

Similarly, the chlorine atoms on the benzyl portion of the molecule also contribute significantly to its electronic profile and lipophilicity. The incorporation of chlorine atoms into biologically active molecules is a known strategy to enhance their inherent biological activity mdpi.com.

Molecular docking studies on analogous nitrobenzamide derivatives have provided a deeper understanding of the specific interactions at play. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with antidiabetic activity, docking simulations revealed that the compounds engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the active site residues of the target enzymes nih.gov. The presence of both electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents on the phenyl ring was found to be highly favorable for inhibitory activity nih.gov.

In another study on nitro-substituted benzamides with anti-inflammatory properties, molecular docking analysis showed that the number and orientation of nitro groups, along with the molecule's polarizability, were key factors for efficient binding to the inducible nitric oxide synthase (iNOS) enzyme nih.govresearchgate.net.

While specific quantitative data correlating the conformational and electronic parameters of this compound with its biological activity is not extensively available in the public domain, the principles derived from related compounds underscore the importance of these features. The following tables summarize findings for analogous compounds, illustrating the impact of substitutions on electronic properties and biological activity.

Table 1: Influence of Substituents on the Biological Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide Derivatives

Compound IDAryl SubstituentKey Interactions Observed in DockingBiological Activity InsightReference
5o 2-CH₃, 5-NO₂Hydrogen bonding, electrostatic, hydrophobicMost active against α-glucosidase and α-amylase. Combination of electron-donating and electron-withdrawing groups is favorable. nih.gov

Table 2: Structure-Activity Relationship of Nitro-Substituted Benzamides as Anti-Inflammatory Agents

CompoundKey Structural FeaturesIC₅₀ (µM) for NO InhibitionCytotoxicityMolecular Docking InsightReference
5 Nitro-substituted benzamide3.7Not cytotoxic at studied concentrationsEfficient binding to iNOS due to optimal number and orientation of nitro groups and polarizability. nih.govresearchgate.net
6 Nitro-substituted benzamide5.3Not cytotoxic at studied concentrationsEfficient binding to iNOS; also significantly decreased secretion of IL-1β and TNF-α. nih.govresearchgate.net

These examples from related series of compounds highlight that a delicate balance of conformational flexibility and specific electronic features is necessary for potent biological activity. The dichlorobenzyl and nitrobenzamide moieties of the title compound provide a scaffold with a rich electronic and conformational landscape, the precise modulation of which is key to its biological function.

Potential Research Applications and Future Directions for N 2,4 Dichlorobenzyl 3 Nitrobenzamide

Utility as a Molecular Probe in Biological Systems (in vitro)

The inherent photophysical and electrochemical properties of nitroaromatic compounds suggest that N-(2,4-dichlorobenzyl)-3-nitrobenzamide could be a valuable molecular probe for in vitro biological studies. Nitro-containing molecules are known to have their fluorescence quenched in the presence of certain analytes, a property that can be harnessed for sensing applications. acs.org For instance, some fluorescent polymers and small molecules incorporating nitroaromatic groups are used to detect explosives. acs.orgmdpi.com

Furthermore, the nitro group can be bioreduced under hypoxic conditions, a state of low oxygen characteristic of many solid tumors. mdpi.com This reduction can lead to changes in the molecule's fluorescence or electrochemical signature, making it a potential tool for identifying and studying hypoxic cells in vitro. mdpi.com Probes containing nitro groups have been developed for the fluorescent imaging of tumor hypoxia. mdpi.com

Potential In Vitro Applications as a Molecular Probe:

Application Area Principle of Detection Potential Target
Hypoxia ImagingBioreduction of the nitro group leading to a change in fluorescence. mdpi.comHypoxic cancer cells
Analyte SensingFluorescence quenching upon interaction with specific molecules. acs.orgExplosives, specific biomolecules
Redox ProbingMonitoring the electrochemical reduction of the nitro group.Cellular redox state

Application as a Lead Compound in Pre-clinical Drug Discovery Research (excluding clinical human trials)

The process of discovering new drugs is a lengthy and costly endeavor, often taking 10-15 years from the initial concept to market approval. frontiersin.orgresearchgate.net It begins with identifying a biological target, followed by the discovery and optimization of a "lead compound"—a molecule that shows some desired biological activity and serves as the starting point for developing a new drug. nih.gov Small molecules, which are organic compounds with low molecular weight, constitute over 90% of the drugs on the market. frontiersin.orgresearchgate.net

The structure of this compound incorporates several features that are common in biologically active molecules, making it a promising candidate for a lead compound in preclinical research. nih.gov Nitro-containing compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antibacterial, and antiparasitic agents. nih.govmdpi.comacs.org The dichlorobenzyl moiety is also found in some active pharmaceutical ingredients. researchgate.net

Numerous studies have demonstrated the potential of nitrobenzamide derivatives in drug discovery. For example, certain bis-benzamides with a nitro group have been shown to be essential for their activity as inhibitors of androgen receptor–coactivator interactions, a potential strategy for treating prostate cancer. nih.govelsevierpure.com Additionally, various nitrobenzamide derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. mdpi.comnih.govmdpi.com

The general preclinical drug discovery process involves several stages, starting from hit identification and lead optimization to in vitro and in vivo studies to assess the compound's efficacy and safety before any human trials. pharmafeatures.comchromatographyonline.com

Hypothetical Preclinical Research Trajectory for this compound:

Research Phase Objective Example Assays/Studies
Hit-to-Lead To confirm biological activity and establish a preliminary structure-activity relationship (SAR).In vitro screening against various cancer cell lines; antimicrobial assays against a panel of bacteria and fungi. nih.govmdpi.com
Lead Optimization To improve potency, selectivity, and pharmacokinetic properties through chemical modification.Synthesis of analogs with modifications on the aromatic rings and the amide linker; in vitro metabolism studies. pharmafeatures.com
In Vivo Preclinical Studies To evaluate efficacy and safety in animal models.Xenograft models of cancer in mice; infection models in rodents.

Development as a Synthetic Intermediate for Novel Organic Molecules

This compound can serve as a versatile synthetic intermediate for the creation of more complex and potentially more active molecules. The presence of the nitro group offers a key site for chemical modification. frontiersin.org A common and powerful transformation is the reduction of the nitro group to an amine. frontiersin.org This resulting amino group can then be subjected to a wide range of chemical reactions, allowing for the introduction of new functional groups and the construction of diverse molecular scaffolds.

The synthesis of this compound itself can likely be achieved through a standard amide bond formation reaction, such as the coupling of 3-nitrobenzoyl chloride with 2,4-dichlorobenzylamine. mdpi.comorgsyn.org This straightforward synthesis makes it an accessible building block for medicinal chemistry programs.

Potential Synthetic Transformations of this compound:

Reaction Type Reagents Product Class Potential Applications
Nitro ReductionSnCl₂, H₂/Pd-C researchgate.netAminobenzamidesFurther functionalization to create libraries of compounds for biological screening.
Further AminationAlkyl halides, acyl chloridesSubstituted Amines/AmidesExploration of structure-activity relationships.
C-H FunctionalizationMetal catalysts nih.govFunctionalized BenzamidesIntroduction of new substituents to modulate properties.

The ability to generate a library of derivatives from a common intermediate is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships. mdpi.com

Exploration in Materials Science for Advanced Functional Materials (e.g., NLO materials)

The field of materials science is continually searching for new organic molecules with unique electronic and optical properties. One area of significant interest is nonlinear optical (NLO) materials, which can alter the properties of light and are crucial for applications in optical computing, data storage, and telecommunications. youtube.comlaserfocusworld.comresearchgate.netjhuapl.edu

Potential for NLO Material Application:

NLO Property Structural Feature Potential Application
Second-Harmonic Generation (SHG)Non-centrosymmetric crystal packingFrequency doubling of lasers
Third-Order NLO EffectsExtended π-conjugation, charge transfer character youtube.comOptical switching, optical limiting

Further research would be required to synthesize high-quality crystals of this compound and its derivatives and to measure their NLO properties.

Future Research Perspectives and Unexplored Avenues for this compound.

The potential of this compound is largely untapped, and numerous avenues of research could be pursued to explore its properties and applications.

Proposed Future Research Directions:

Synthesis and Characterization: The first step would be the straightforward synthesis and thorough characterization of this compound to provide a pure sample for further studies.

Biological Screening: A comprehensive in vitro screening of the compound against a wide range of cancer cell lines and microbial pathogens would be essential to identify any potential therapeutic utility. mdpi.comnih.gov

Computational Studies: In silico modeling could be employed to predict the compound's binding affinity to various biological targets, as well as to estimate its pharmacokinetic properties and potential toxicity.

Development of Analogs: A library of analogs could be synthesized by modifying the substitution pattern on both aromatic rings and by replacing the nitro group with other functional groups to establish a clear structure-activity relationship. nih.govnih.gov

Investigation as a Molecular Probe: Studies should be conducted to evaluate its fluorescence properties and its potential as a sensor for specific analytes or as a probe for hypoxic conditions in vitro. acs.orgmdpi.com

Materials Science Evaluation: The NLO properties of crystalline this compound should be experimentally investigated to determine its potential for applications in photonics. youtube.comresearchgate.net

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be needed to elucidate its mechanism of action at the molecular level.

Q & A

Q. What are the standard synthetic routes for N-(2,4-dichlorobenzyl)-3-nitrobenzamide?

The compound is typically synthesized via the Schotten-Baumann reaction, where 3-nitrobenzoyl chloride reacts with 2,4-dichlorobenzylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine). The reaction is monitored via TLC, and purification is achieved using column chromatography with neutral Al₂O₃ . Key steps include:

  • Reagents : 3-nitrobenzoyl chloride (1 eq.), 2,4-dichlorobenzylamine (1 eq.), triethylamine (1.2 eq.).
  • Conditions : Room temperature, 30–60 min reaction time.
  • Workup : Sequential washing with diluted HCl, Na₂CO₃, and brine, followed by solvent evaporation.

Q. How is this compound characterized post-synthesis?

Characterization involves:

  • ¹H/¹³C NMR : To confirm amide bond formation and substituent positions.
  • Mass spectrometry : For molecular weight verification (e.g., ESI-MS).
  • UV-Vis spectroscopy : To assess electronic transitions influenced by the nitro group .

Q. What are the primary functional groups influencing its reactivity?

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups dictate reactivity. The nitro group enhances electrophilic substitution resistance, while the chloro groups influence steric and electronic interactions in further derivatization .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve acyl chloride-amine coupling.
  • Stoichiometry : A slight excess of triethylamine (1.2–1.5 eq.) ensures complete deprotonation of the amine.
  • Purification : Gradient elution in column chromatography minimizes by-products .

Q. What analytical challenges arise when studying this compound, and how are they resolved?

  • Low solubility : Use DMSO-d₆ for NMR or sonication-assisted dissolution.
  • By-product interference : Employ reverse-phase HPLC with a C18 column for high-resolution separation .

Q. How does the compound’s electronic structure influence its biological activity?

The nitro group stabilizes negative charges, enhancing interactions with bacterial RNA polymerase (RNAP) active sites. Chlorine atoms at the 2,4-positions increase lipophilicity, improving membrane permeability .

Q. What strategies validate its mechanism of action in antimicrobial assays?

  • RNAP inhibition assays : Measure IC₅₀ values using E. coli RNAP and compare with control compounds.
  • Time-kill studies : Assess bactericidal activity against Gram-positive (e.g., S. aureus) and Gram-negative strains .

Data Contradiction and SAR Analysis

Q. How to resolve discrepancies in reported antimicrobial efficacy across studies?

  • Strain specificity : Test activity against standardized ATCC strains.
  • Compound purity : Validate via HPLC (>95% purity) to exclude batch variability effects.
  • Assay conditions : Standardize pH, temperature, and inoculum size .

Q. Which structural features are critical for bioactivity?

  • Nitro group position : The 3-nitro orientation optimizes steric alignment with RNAP.
  • Chlorine substitution : 2,4-Dichloro configuration enhances target binding compared to 3,4-dichloro analogs .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Variations : Synthesize analogs with substituent modifications (e.g., replacing Cl with F or CF₃).
  • Assays : Test antibacterial activity (MIC values) and cytotoxicity (e.g., HEK293 cell lines).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.